molecular formula C18H19FN2O2 B5353425 3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide

3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide

Cat. No.: B5353425
M. Wt: 314.4 g/mol
InChI Key: HFILJLVHFOTUHJ-UHFFFAOYSA-N
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Description

3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide is an organic compound belonging to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 4-morpholin-4-ylphenylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide involves its interaction with specific molecular targets. One of the primary targets is the mitogen-activated protein kinase 14 (MAPK14), which plays a crucial role in cellular signaling pathways. By modulating the activity of MAPK14, the compound can influence various cellular processes, including proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide stands out due to its specific substitution pattern and the presence of both fluorine and morpholine groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-16-3-1-2-15(12-16)18(22)20-13-14-4-6-17(7-5-14)21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFILJLVHFOTUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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